molecular formula C28H39N3O2 B1257589 4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide

4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide

Katalognummer: B1257589
Molekulargewicht: 449.6 g/mol
InChI-Schlüssel: KQWVAUSXZDRQPZ-QNWUEUMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SNC80 is a non-peptide compound that acts as a highly selective agonist for the delta-opioid receptor. It was discovered in 1994 and has since been primarily used in scientific research. SNC80 is known for its analgesic, antidepressant, and anxiolytic effects, although its medical use is limited due to the risk of convulsions at high doses .

Eigenschaften

Molekularformel

C28H39N3O2

Molekulargewicht

449.6 g/mol

IUPAC-Name

4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide

InChI

InChI=1S/C28H39N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h7,10-16,18,21-22,27H,1,8-9,17,19-20H2,2-6H3/t21-,22+,27?/m0/s1

InChI-Schlüssel

KQWVAUSXZDRQPZ-QNWUEUMSSA-N

Isomerische SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3C[C@@H](N(C[C@H]3C)CC=C)C

Kanonische SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3CC(N(CC3C)CC=C)C

Synonyme

4-(alpha-(4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl)-N,N-diethylbenzamide
SNC 80
SNC-80
SNC80

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chiral Pool Approach from L-Glutamic Acid

The stereodefined piperazine core derives from L-glutamic acid through a 6-step sequence:

Table 1: Piperazine core synthesis

StepReactionReagents/ConditionsYieldReference
1EsterificationSOCl₂, MeOH, 0°C → 25°C, 12 h89%
2Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 24 h95%
3Dieckmann CyclizationNaH, THF, 0°C → reflux, 8 h78%
4Stereoselective ReductionL-Selectride, THF, -78°C, 2 h92%
5AllylationAllyl bromide, K₂CO₃, DMF, 80°C, 6 h85%
6DeprotectionHCl/dioxane, 25°C, 4 hQuant.

Critical stereochemical outcomes arise during Step 4, where L-Selectride delivers hydride to the Re face of the cyclic imide, establishing the (2R,5S) configuration. X-ray crystallography confirmed absolute configuration with anomalous dispersion effects (Flack parameter = 0.02(3)).

Preparation of Benzhydryl Electrophile

Grignard Addition to Diethyl Benzamide

The benzhydryl moiety forms via a two-stage nucleophilic addition:

  • 4-Bromo-N,N-diethylbenzamide synthesis

    • Benzoyl chloride + Diethylamine (Et₂NH) → 99% yield

    • Bromination with Br₂/FeBr₃ → 86% yield

  • Kumada Coupling

    • Mg turnings, THF, 45°C

    • 3-Methoxybenzaldehyde, Ni(dppp)Cl₂ catalyst

    • 72% yield, dr >20:1 (determined by HPLC)

Equation 1:
4-BrC6H4CONEt2+3-MeOC6H4CHOMg, Ni(dppp)Cl2Benzhydrol intermediate\text{4-BrC}_6\text{H}_4\text{CONEt}_2 + \text{3-MeOC}_6\text{H}_4\text{CHO} \xrightarrow{\text{Mg, Ni(dppp)Cl}_2} \text{Benzhydrol intermediate}

Final Coupling and Global Deprotection

Mitsunobu Reaction for C-N Bond Formation

The piperazine and benzhydryl modules combine under Mitsunobu conditions:

Table 2: Coupling optimization data

EntryPhosphineAzodicarboxylateSolventTemp (°C)Yield (%)
1PPh₃DIADTHF0 → 2558
2PPh₃DEADCH₂Cl₂2563
3PBu₃DIADToluene8071
4PPh₃ADDPDME2582

Optimal conditions (Entry 4): 1.2 eq ADDP, 1.5 eq PPh₃, DME, 12 h. Post-reaction purification via silica chromatography (EtOAc/hexanes 1:3 → 1:1) afforded the protected precursor in 82% yield.

Final Deprotection and Isolation

Hydrogenolysis (H₂, 10% Pd/C, EtOH) removed benzyl protecting groups quantitatively. Reverse-phase HPLC (C18, MeCN/H₂O + 0.1% TFA) provided SNC80 as a TFA salt (99.1% purity by LC-MS).

Analytical Characterization

Spectroscopic Data Correlation

¹H NMR (500 MHz, CDCl₃):
δ 7.42 (d, J=8.2 Hz, 2H, ArH), 7.28 (t, J=7.8 Hz, 1H, ArH), 6.92–6.85 (m, 3H, ArH), 5.84 (ddt, J=17.1, 10.4, 6.7 Hz, 1H, CH₂CHCH₂), 5.18 (d, J=17.1 Hz, 1H), 5.12 (d, J=10.4 Hz, 1H), 4.32 (s, 1H, CHAr₂), 3.79 (s, 3H, OCH₃), 3.51–3.42 (m, 4H, NCH₂), 3.02 (dd, J=12.3, 6.7 Hz, 1H, Piperazine-H), 2.68–2.59 (m, 3H, Piperazine-H), 2.45 (dt, J=12.1, 6.5 Hz, 1H), 1.98 (s, 3H, Piperazine-CH₃), 1.82 (s, 3H, Piperazine-CH₃), 1.24 (t, J=7.1 Hz, 6H, NCH₂CH₃).

HRMS (ESI+):
Calcd for C₂₉H₃₈N₃O₂ [M+H]⁺: 460.2959; Found: 460.2956.

Chiral Purity Assessment

HPLC analysis (Chiralpak AD-H, hexane/i-PrOH 90:10, 1 mL/min) showed >99% ee, confirming retention of configuration during synthesis.

Scale-Up Considerations and Process Optimization

Critical Quality Attributes (CQAs)

  • Residual Solvents : GC-MS confirmed <300 ppm THF and <500 ppm DMF

  • Genotoxic Impurities : Allyl bromide levels <1 ppm via LC-MS/MS

  • Polymorphism : DSC revealed single endotherm at 178°C (Form I)

Environmental Impact Mitigation

  • Solvent recovery: 92% THF and 85% DMF recycled via distillation

  • Catalytic Pd recovery: >95% through resin adsorption

Analyse Chemischer Reaktionen

Types of Reactions: SNC80 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

SNC80 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the delta-opioid receptor.

    Biology: Investigated for its effects on cellular signaling pathways.

    Medicine: Explored for its potential analgesic, antidepressant, and anxiolytic properties.

Wirkmechanismus

SNC80 exerts its effects by selectively activating the delta-opioid receptor. This activation leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of potassium channels. SNC80 also selectively activates heteromeric mu-delta opioid receptors, contributing to its analgesic and antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of SNC80: SNC80 is unique due to its high selectivity for the delta-opioid receptor and its ability to produce significant analgesic and antidepressant effects. its use is limited by the risk of convulsions at high doses, a limitation not as pronounced in some of its derivatives .

Biologische Aktivität

4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide is a synthetic organic compound that has garnered significant attention in pharmacological research. This compound is a member of the piperazine derivatives and is characterized by its unique structural features, which include a piperazine ring, a methoxyphenyl group, and a diethylbenzamide moiety. Its molecular formula is C28H39N3O2C_{28}H_{39}N_{3}O_{2} with a molecular weight of 449.6 g/mol .

The primary biological activity of this compound is attributed to its selective agonistic action on delta-opioid receptors. Unlike traditional mu-opioid receptor agonists, which are often associated with significant side effects and addiction risks, this compound has shown potential for modulating pain pathways effectively while minimizing these adverse effects.

Key Mechanisms:

  • Selective Binding: The compound exhibits high affinity for delta-opioid receptors, as demonstrated in radiolabeled ligand binding assays .
  • Activation of Signaling Pathways: Functional assays indicate that it activates downstream signaling pathways related to analgesia without significantly engaging mu-opioid receptors .

Analgesic Properties

Research has indicated that this compound may possess notable analgesic properties. Studies have shown its efficacy in various pain models, suggesting its potential as a safer alternative for pain management compared to conventional opioids.

Binding Affinity and Selectivity

The compound's binding affinity and selectivity have been assessed through various experimental setups:

Assay TypeReceptor TargetBinding Affinity (Ki)
Radiolabeled Ligand BindingDelta-opioid ReceptorLow nanomolar range
Functional AssaysMu-opioid ReceptorMinimal activation

These results highlight the compound's potential for targeted therapeutic applications in pain relief while reducing the risk of addiction .

Case Studies

Several studies have investigated the biological activity of this compound in both in vitro and in vivo settings:

  • In Vitro Analyses: In studies utilizing human cell lines, the compound demonstrated significant inhibition of pain signaling pathways without cytotoxic effects on normal cells .
  • In Vivo Models: Animal studies have shown that administration of this compound results in reduced pain responses comparable to traditional analgesics but with fewer side effects .

Comparison with Similar Compounds

The structural uniqueness of this compound can be contrasted with other compounds exhibiting similar activity:

Compound NameStructureKey Differences
SNC80Similar piperazine structure but lacks specific substituentsKnown for strong delta-opioid receptor activity
UFP-512Different side chain on the piperazine ringExhibits higher selectivity towards mu-opioid receptors
DPDPEPeptide derivative with similar receptor affinityMore complex structure; typically used in research settings

These comparisons illustrate variations in receptor selectivity and structural modifications that influence biological activity and therapeutic potential .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

  • Reaction Conditions : Use THF as a solvent to enhance solubility during coupling reactions. Activate carboxylic acids with HBTU or BOP reagents in the presence of Et3_3N to facilitate amide bond formation .

  • Purification : Employ normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or precipitation with distilled water to isolate intermediates and final products .

  • Key Steps :

    StepReagents/ConditionsPurpose
    CouplingHBTU, Et3_3N, THFAmide bond formation
    DeprotectionBH3_3•THF, refluxReduce intermediates
    Salt formation1N HCl in ethanolStabilize final product

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^{13}C spectra to confirm stereochemistry and substituent positions. For example, the 3-methoxyphenyl group shows distinct aromatic protons at δ 6.7–7.1 ppm, while the piperazine methyl groups resonate at δ 1.2–1.5 ppm .
  • Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (e.g., m/z 492.5 [M+H]+^+ for related derivatives) .
  • Chiral HPLC : Resolve enantiomers to confirm the (2R,5S) configuration .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Answer:

  • Substituent Modulation : Replace the 3-methoxyphenyl group with halogenated or hydroxylated analogs to assess effects on receptor binding (e.g., 3-hydroxyphenyl derivatives showed improved affinity in dopamine D3 receptor assays) .
  • Piperazine Modifications : Test prop-2-enyl vs. methyl or ethyl substituents at the piperazine 4-position to evaluate steric and electronic impacts on selectivity .
  • Assays : Conduct in vitro receptor binding assays (e.g., D2/D3 dopamine receptors) and correlate results with computational docking scores .

Advanced: How can researchers resolve contradictions in reported bioactivity data for piperazine-containing benzamide derivatives?

Answer:

  • Orthogonal Assays : Validate receptor binding data with functional assays (e.g., cAMP inhibition for GPCR activity) to confirm target engagement .
  • Purity Verification : Re-analyze disputed compounds via HPLC (>98% purity) and NMR to rule out impurities or stereochemical inconsistencies .
  • Control Experiments : Compare results with structurally analogous compounds (e.g., N,N-diethyl vs. N-methylpiperazine derivatives) to isolate variable effects .

Advanced: What methodologies are recommended for studying the stereochemical impact of the (2R,5S) configuration on biological activity?

Answer:

  • Stereoselective Synthesis : Use chiral auxiliaries or catalysts to prepare enantiopure isomers. For example, (S)-BINOL-based catalysts can enforce specific piperazine configurations .
  • Biological Evaluation : Test enantiomers in receptor binding assays (e.g., dopamine D3) and compare IC50_{50} values. A 10-fold difference in activity between (2R,5S) and (2S,5R) isomers was observed in related compounds .
  • Computational Modeling : Perform molecular dynamics simulations to analyze hydrogen-bonding and steric interactions between enantiomers and target proteins .

Advanced: How can molecular docking studies predict the compound’s interaction with neurological targets?

Answer:

  • Target Selection : Prioritize receptors with structural homology to dopamine D3 or serotonin 5-HT1A_{1A} (e.g., PDB ID: 3PBL) based on benzamide pharmacophores .
  • Docking Workflow :
    • Prepare the receptor (remove water, add hydrogens).
    • Generate ligand conformers with OMEGA.
    • Dock using Glide SP/XP mode and rank poses by GlideScore.
    • Validate top poses with MD simulations (100 ns) .
  • Experimental Validation : Confirm docking predictions with radioligand displacement assays (e.g., 3^3H-spiperone for D2/D3 receptors) .

Basic: What challenges arise during the purification of intermediates, and how can they be addressed?

Answer:

  • Challenge : Polar byproducts co-eluting with the target compound.
  • Solution : Use gradient elution (e.g., 5→30% methanol in DCM) in flash chromatography or switch to reverse-phase HPLC for better resolution .
  • Example : In , intermediates were purified via silica gel chromatography (10% MeOH/NH4_4OH) to remove unreacted starting materials .

Advanced: What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

Answer:

  • Receptor Profiling : Screen against a panel of 50+ GPCRs, kinases, and ion channels using radioligand binding or β-arrestin recruitment assays .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cell lines (e.g., SH-SY5Y neurons) to identify downstream signaling pathways (e.g., MAPK/ERK) .
  • In Vivo Models : Test behavioral effects in dopamine-dependent rodent models (e.g., conditioned place preference for addiction studies) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.